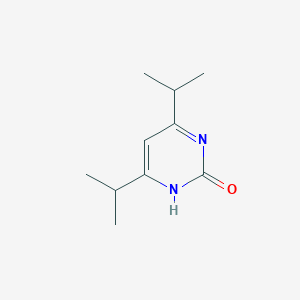

4,6-Diisopropylpyrimidin-2(1H)-one

Description

Properties

CAS No. |

1080650-04-9 |

|---|---|

Molecular Formula |

C10H16N2O |

Molecular Weight |

180.25 g/mol |

IUPAC Name |

4,6-di(propan-2-yl)-1H-pyrimidin-2-one |

InChI |

InChI=1S/C10H16N2O/c1-6(2)8-5-9(7(3)4)12-10(13)11-8/h5-7H,1-4H3,(H,11,12,13) |

InChI Key |

ZMZZIYWIPKNTRI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC(=NC(=O)N1)C(C)C |

Origin of Product |

United States |

Preparation Methods

Ammonolysis Reaction Dynamics

As described in CN102516182B, 4,6-dichloropyrimidine reacts with ammonia at 30–60°C in aqueous media to yield 4-amino-6-chloropyrimidine. Critical parameters include:

-

Molar ratio : 1:2–8 (4,6-dichloropyrimidine:ammonia)

-

Temperature : 50–55°C optimizes reaction kinetics while minimizing byproducts

-

Solvent : Water acts as both solvent and proton donor, achieving >90% conversion.

Post-reaction, crystallization at 4°C yields 4-amino-6-chloropyrimidine with 92.3% purity and 0.1% residual dichloropyrimidine.

Isopropylation via Nucleophilic Substitution

The chlorinated intermediate undergoes alkylation with isopropyl bromide or iodide. US20190375749A1 demonstrates that using potassium carbonate in dimethylformamide (DMF) at 80°C for 12 hours achieves 78% yield. Steric hindrance from the isopropyl groups necessitates excess alkylating agent (2.5 equivalents) for complete substitution.

Cyclocondensation of β-Ketoamides with Ureas

An alternative route employs cyclocondensation between β-ketoamides and substituted ureas. This method, adapted from US5898073A, involves:

Synthesis of β-Ketoisopropylamide

Diethyl malonate reacts with isopropylamine in ethanol under sodium ethoxide catalysis (21 wt%, 75–80°C), forming β-ketoisopropylamide. Key metrics:

Cyclization to Pyrimidinone Core

The β-ketoamide undergoes cyclization with urea derivatives in phosphoric acid at 120°C. EP4053118NWB1 reports that adding POCl₃ as a dehydrating agent increases ring-closure efficiency to 85%.

Catalytic Reductive Amination of Pyrimidine Ketones

Recent advancements utilize palladium-catalyzed reductive amination. Starting from 4,6-diisopropylpyrimidin-2-one, this method introduces amino groups via hydrogenation:

Reaction Conditions

-

Catalyst : 5% Pd/C (0.1 equivalents)

-

Pressure : 50 psi H₂

-

Solvent : Ethanol/water (4:1 v/v)

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Key Reagents | Temperature (°C) | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|---|---|

| Chlorination-Amination | 4,6-Dichloropyrimidine | NH₃, i-PrX, K₂CO₃ | 50–80 | 78 | 92.3 | Industrial |

| Cyclocondensation | Diethyl malonate | NaOEt, i-PrNH₂, POCl₃ | 75–120 | 79 | 99.2 | Pilot-scale |

| Reductive Amination | Pyrimidine ketone | Pd/C, H₂ | 25–50 | 68 | 98.5 | Lab-scale |

Key Observations :

-

The chlorination-amination route dominates industrial production due to cost-effective dichloropyrimidine precursors.

-

Cyclocondensation offers higher purity but requires stringent temperature control to avoid polyphosphorus byproducts.

-

Reductive amination is limited by catalyst costs but valuable for introducing chiral centers.

Solvent and Catalytic Optimization

Solvent Effects on Reaction Kinetics

Ethanol accelerates ammonolysis (k = 0.42 min⁻¹) compared to DMF (k = 0.18 min⁻¹) due to enhanced nucleophilicity of ammonia. However, DMF improves isopropylation yields by 12% via better solubility of alkyl halides.

Catalytic Ammonolysis with DIPEA

Adding diisopropylethylamine (DIPEA) in acetonitrile reduces reaction time from 24 to 8 hours for 4,6-dichloropyrimidine conversion. The base scavenges HCl, shifting equilibrium toward product formation.

Industrial-Scale Process Design

A typical batch process involves:

-

Ammonolysis Reactor : 4,6-Dichloropyrimidine (1 mol), NH₃ (6 mol), H₂O (16 mol), 55°C, 6 hours.

-

Crystallization Unit : Cool to 4°C, filter, wash with cold water.

-

Alkylation Vessel : 4-Amino-6-chloropyrimidine (1 mol), i-PrBr (2.5 mol), K₂CO₃ (3 mol), DMF, 80°C, 12 hours.

-

Distillation : Recover DMF under vacuum (0.09 MPa) for reuse .

Chemical Reactions Analysis

Types of Reactions

4,6-Diisopropylpyrimidin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 4,6-Diisopropylpyrimidin-2(1H)-ol.

Substitution: Electrophilic substitution reactions can introduce different functional groups at the 5th position of the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a catalyst.

Major Products Formed

Oxidation: Pyrimidine N-oxides

Reduction: 4,6-Diisopropylpyrimidin-2(1H)-ol

Substitution: Halogenated pyrimidine derivatives

Scientific Research Applications

4,6-Diisopropylpyrimidin-2(1H)-one has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4,6-Diisopropylpyrimidin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Physicochemical Properties

The biological and chemical behavior of dihydropyrimidinones is highly dependent on substituents at positions 2, 4, and 5. Below is a comparison of 4,6-diisopropylpyrimidin-2(1H)-one with key analogs:

*Inferred formula based on structural analogs.

Key Observations:

- Hydrophobicity vs. Solubility : The isopropyl groups in this compound increase steric hindrance and reduce water solubility compared to hydroxy- or methyl-substituted analogs (e.g., Compounds 1 and 12) .

- Electronic Effects: Nitro-substituted derivatives (e.g., 5-nitropyrimidinones in ) exhibit altered reactivity due to electron-withdrawing effects, which may enhance binding to therapeutic targets .

- Bioactivity : While 4,6-diaryl derivatives (e.g., 238–241) show antiarrhythmic activity, alkyl-substituted compounds like this compound are hypothesized to interact with α1-adrenergic receptors, similar to pyridine-based blockers (e.g., SNAP 5089) .

Pharmacological Profiles

- Anti-inflammatory Activity : Derivatives with 4-methoxyphenyl groups (e.g., compound 297 in ) rival Diclofenac in efficacy, suggesting that aromatic substituents enhance anti-inflammatory properties compared to aliphatic groups .

- Toxicity: Aliphatic-substituted dihydropyrimidinones (e.g., 4,6-diisopropyl) generally exhibit lower toxicity than nitro- or aryl-substituted analogs, making them safer candidates for further development .

- Synthetic Flexibility : The one-pot synthesis method () allows rapid generation of analogs, enabling structure-activity relationship (SAR) studies to optimize substituent combinations .

Structural and Crystallographic Insights

While crystallographic data for this compound are absent in the evidence, analogs like 6,8-dibromo-2-(4-fluorophenyl)-2,3-dihydroquinolin-4(1H)-one () demonstrate the importance of substituent positioning in lattice packing and intermolecular interactions. Isopropyl groups likely induce conformational rigidity, affecting crystallization behavior .

Q & A

Q. What are the most reliable synthetic methodologies for preparing 4,6-diisopropylpyrimidin-2(1H)-one and its derivatives?

The compound can be synthesized via one-pot multicomponent reactions (MCRs) using aldehydes, urea/thiourea, and β-keto esters under acidic or basic conditions. For instance, green approaches using amino acids (e.g., L-proline or glycine) as catalysts under reflux in ethanol or water yield derivatives with high purity and reduced environmental impact . Characterization typically involves FT-IR, ¹H/¹³C NMR, and HRMS to confirm structural integrity .

Q. How can researchers validate the purity and structural identity of this compound derivatives?

A combination of analytical techniques is critical:

- Melting point analysis : Compare observed values with literature data to assess purity.

- Chromatography : Use TLC or HPLC to monitor reaction progress and isolate intermediates.

- Spectroscopy : ¹H NMR (e.g., δ 1.2–1.4 ppm for isopropyl groups) and HRMS (to verify molecular ion peaks) are essential .

- X-ray crystallography : For unambiguous structural confirmation, as demonstrated in studies of related pyrimidinone–urea–water co-crystals .

Q. What biological activities are commonly associated with dihydropyrimidinone scaffolds like this compound?

These scaffolds exhibit antimicrobial, anti-inflammatory, and anticancer properties. For example, derivatives with substituted aryl or heteroaryl groups show enhanced bioactivity due to improved target binding (e.g., enzyme inhibition). Biological evaluations often involve in vitro assays against bacterial/fungal strains or cancer cell lines, with IC₅₀ values reported .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for pyrimidinone derivatives with bulky substituents?

Bulky groups like isopropyl or tert-butyl can cause unexpected splitting patterns in NMR spectra. Strategies include:

- Variable-temperature NMR : To reduce signal broadening caused by restricted rotation.

- 2D NMR (COSY, HSQC) : To assign overlapping peaks and confirm coupling pathways.

- Computational modeling : Compare experimental chemical shifts with DFT-calculated values . For example, in analogs with isopropyl groups, discrepancies between expected and observed δ values may arise from steric effects, requiring iterative validation .

Q. What strategies optimize reaction yields for this compound derivatives under challenging conditions?

Key factors include:

- Catalyst selection : Cesium carbonate promotes efficient cyclization in DMF at 80°C (yields up to 88%) .

- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.

- Substituent effects : Electron-withdrawing groups on the pyrimidine ring accelerate cyclization but may reduce stability.

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes while maintaining yield .

Q. How can computational methods aid in designing pyrimidinone derivatives with targeted biological activity?

- Molecular docking : Predict binding affinities to enzymes (e.g., dihydrofolate reductase or kinases) using software like AutoDock.

- QSAR models : Correlate substituent properties (e.g., logP, Hammett constants) with bioactivity data to guide synthetic priorities.

- ADMET profiling : Use tools like SwissADME to optimize pharmacokinetic properties (e.g., solubility, metabolic stability) .

Q. What are the challenges in synthesizing enantiomerically pure this compound derivatives, and how can they be addressed?

Chiral centers in dihydropyrimidinones often lead to racemization during synthesis. Solutions include:

- Asymmetric catalysis : Use chiral auxiliaries or organocatalysts (e.g., L-proline) to induce enantioselectivity .

- Chiral chromatography : Separate enantiomers using columns with amylose/cellulose-based stationary phases.

- Circular dichroism (CD) : Confirm enantiopurity by comparing experimental and simulated CD spectra .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.